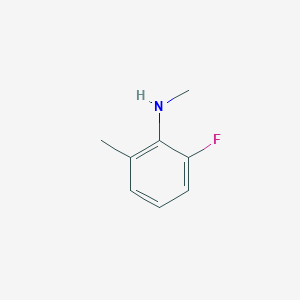

2-fluoro-N,6-dimethylaniline

Descripción general

Descripción

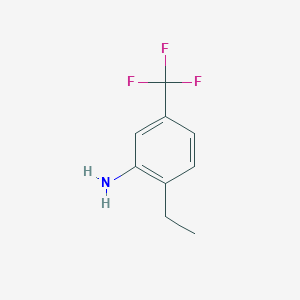

2-Fluoro-N,6-dimethylaniline is a chemical compound with the molecular formula C8H10FN . It is used as an intermediate in chemical reactions .

Synthesis Analysis

The synthesis of 2-Fluoro-N,N-dimethylaniline involves various reaction conditions. For instance, one method involves the use of lithium iodide and 1-hexyl-3-methylimidazolium tetrafluoroborate at 120℃ under 7500.75 Torr for 12 hours . Another method uses [Ru (Triphos) (TMM)], hydrogen, and bis (trifluoromethanesulfonyl)amide in tetrahydrofuran at 150℃ under 60006.0 Torr for 24 hours .Molecular Structure Analysis

The molecular structure of 2-Fluoro-N,N-dimethylaniline is represented by the formula C8H10FN . The InChI key for this compound is DUMMWWNKDSKGRZ-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Fluoro-N,N-dimethylaniline can react with various compounds. For example, 2,6-dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, bis (4-amino-3,5-dimethylphenyl)naphthylmethane (BADN), which can further form bis (4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-N,N-dimethylaniline include a molecular weight of 139.17 . It is a liquid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 166.7±23.0 °C at 760 mmHg, and a vapor pressure of 1.8±0.3 mmHg at 25°C .Aplicaciones Científicas De Investigación

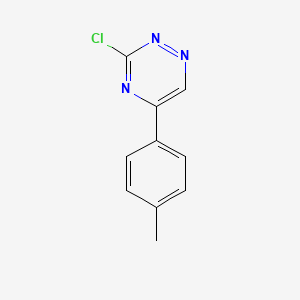

Synthesis of Pharmacologically Active Decorated Six-Membered Diazines

2-fluoro-N,6-dimethylaniline is used in the synthesis of diazine alkaloids . These are two-nitrogen containing compounds that are widely found in nature (DNA, RNA, flavors, and fragrances) and have a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

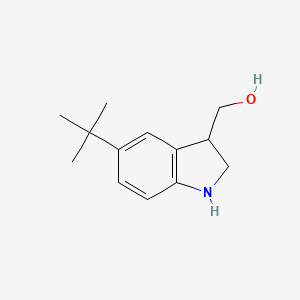

Use in Anesthetics

2,6-Dimethylaniline is a key starting material used in the synthesis of many classes of drugs, such as anesthetics . These include Lidocaine (Xylocaine ® ), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, and Xylazine .

Use in Anti-Anginal Drugs

2,6-Dimethylaniline is also used in the synthesis of anti-anginal drugs like Ranolazine .

Use in Anti-Diarrheal Drugs

This compound is used in the synthesis of anti-diarrheal drugs like Lidamidine .

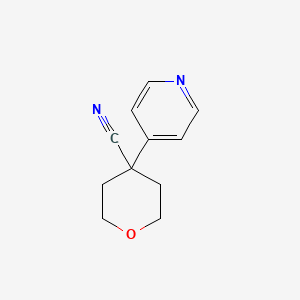

Use as an Intermediate

4-Fluoro-2,6-dimethylaniline is used as an intermediate . This means it is a substance produced during the middle of the synthesis process which is then used to create the final product.

Use in Chromatography

2,6-Dimethylaniline and its isomers and related compounds can be separated using a simple isocratic and reverse-phase ultra-performance liquid chromatographic (UPLC) method . This method is capable of detecting and quantifying the impurities at lower levels .

Safety and Hazards

2-Fluoro-N,N-dimethylaniline is classified as a hazardous chemical. It is a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing cancer . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using personal protective equipment .

Mecanismo De Acción

Target of Action

2-Fluoro-N,6-dimethylaniline is a chemical compound with the molecular formula C8H10FN It is often used as an intermediate in the synthesis of various compounds, suggesting that its targets may vary depending on the specific reactions it is involved in .

Mode of Action

The mode of action of 2-Fluoro-N,6-dimethylaniline is not well-documented. As an intermediate, its mode of action is likely dependent on the specific reactions it is used in. For instance, it has been used in the methylation of various primary amines and amides .

Action Environment

Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

2-fluoro-N,6-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVMRYIOTDMMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3100415.png)

![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100455.png)